Methyl N-(2,4-dimethoxyphenyl)-N-methylglycinate
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Overview
Description
Methyl N-(2,4-dimethoxyphenyl)-N-methylglycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a methyl group attached to the nitrogen atom and two methoxy groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2,4-dimethoxyphenyl)-N-methylglycinate typically involves the reaction of 2,4-dimethoxyaniline with glycine derivatives under specific conditions. One common method includes the use of methyl chloroformate as a reagent, which reacts with 2,4-dimethoxyaniline to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2,4-dimethoxyphenyl)-N-methylglycinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Methyl N-(2,4-dimethoxyphenyl)-N-methylglycinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl N-(2,4-dimethoxyphenyl)-N-methylglycinate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl N-(2,4-dimethoxyphenyl)-N-methylglycinate: Characterized by the presence of methoxy groups on the phenyl ring.
N-(2,4-dimethoxyphenyl)-N’-methylurea: Similar structure but with a urea group instead of a glycine derivative.
2,4-Dimethoxyphenylacetic acid: Contains a carboxylic acid group instead of a glycine derivative.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy groups and glycine derivative structure make it a versatile compound for various applications .
Biological Activity
Methyl N-(2,4-dimethoxyphenyl)-N-methylglycinate is an organic compound categorized as a glycine derivative. Its unique structure, which includes a methyl group attached to the nitrogen atom and two methoxy groups on the phenyl ring, positions it as a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H15N1O3, with a molecular weight of 239.27 g/mol. The structural features include:
- Methoxy Groups : Two methoxy groups on the phenyl ring, which may enhance lipophilicity and biological interactions.
- Glycine Derivative : The presence of the glycine moiety suggests potential interactions with various biological targets.
Comparison with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Glycine, N-[(2,4-dimethoxyphenyl)methyl]- | C11H15N1O3 | Lacks methyl group on nitrogen; simpler structure |
n-[2-(3,4-dimethoxyphenyl)ethyl]-n-methylethanamine | C14H19N1O2 | Larger molecular size; different functional groups |
Diethyl {[(2,4-dimethoxyphenyl)methyl]amino}propanedioate | C16H21N1O5 | Contains additional ester functionality; more complex structure |
This table illustrates the uniqueness of this compound due to its specific combination of functional groups.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting that its mechanism may involve enzyme inhibition or disruption of bacterial cell wall synthesis.
Anticancer Activity
Preliminary studies have also shown that this compound possesses anticancer properties. It appears to influence cellular pathways related to growth and proliferation by modulating signaling pathways or inhibiting specific enzymes involved in tumor growth. For instance, the compound's interaction with neomorphic mutations in isocitrate dehydrogenase (IDH) has been investigated for its potential to inhibit tumorigenesis in certain malignancies .
The precise mechanism of action remains under investigation; however, it is hypothesized that the compound binds to specific receptors or enzymes within biological systems. This binding could lead to modulation of cellular functions such as apoptosis and inflammatory responses.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics used for comparison.
Study 2: Anticancer Potential
In another study involving cancer cell lines, treatment with this compound resulted in decreased cell viability and induced apoptosis. The study highlighted its potential as a therapeutic agent in cancer treatment .
Synthesis Methods
The synthesis of this compound typically involves the reaction between 2,4-dimethoxyaniline and glycine derivatives. A common method employs methyl chloroformate as a reagent under basic conditions (often using triethylamine). The reaction conditions are critical for optimizing yield and purity, often utilizing purification techniques such as recrystallization and chromatography post-synthesis.
Properties
Molecular Formula |
C12H17NO4 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
methyl 2-(2,4-dimethoxy-N-methylanilino)acetate |
InChI |
InChI=1S/C12H17NO4/c1-13(8-12(14)17-4)10-6-5-9(15-2)7-11(10)16-3/h5-7H,8H2,1-4H3 |
InChI Key |
HLWDNUYHYJTPAS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)OC)C1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
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